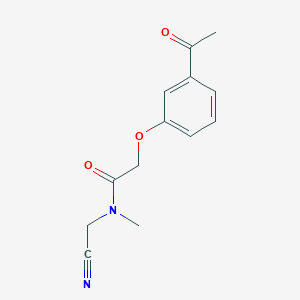
Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 7442-52-6 . It has a molecular weight of 204.23 . The compound is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The linear formula of “this compound” is C12H12O3 . For a more detailed molecular structure, you may refer to resources like PubChem or other chemical databases.Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 204.23 . The compound has a melting point of 68 °C and a boiling point of 132 °C/0.5 mmHg .Scientific Research Applications
Synthesis of Tetrahydronaphthalene Derivatives : A study by Göksu et al. (2003) describes a synthesis method starting from naphthalene-2,3-diol, leading to various tetrahydronaphthalene derivatives, including 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol. This process involves methylation, Friedel-Crafts acylation, and other steps, demonstrating the compound's role in synthesizing complex organic structures (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Preparation and Diels–Alder Reactions : Research by Boger and Mullican (2003) explores the preparation and inverse-electron-demand Diels–Alder reaction of an electron-deficient diene. This study highlights the compound's utility in facilitating Diels-Alder reactions, which are crucial in synthesizing cyclic compounds (Boger & Mullican, 2003).
Photoreaction with Amines : Hasegawa (1997) investigated the photoreaction of related compounds with amines, leading to various ring expansion products. This showcases the compound's potential in photoinduced electron transfer processes (Hasegawa, 1997).
Regioselectivity in Bromination : Pankratov et al. (2004) focused on the regioselectivity of bromination of tetrahydronaphthalene derivatives. Their findings have implications for chemical synthesis, particularly in the precise functionalization of organic molecules (Pankratov, Fedotova, Barabanova, Alyonkina, & Eliseev, 2004).
Synthesis of Lactams : A study by Grecian and Aubé (2007) details the synthesis of N-substituted lactam using an intramolecular Schmidt reaction, indicating the compound's role in forming nitrogen-containing rings, crucial in many pharmaceuticals (Grecian & Aubé, 2007).
Crystal Structure Analysis : Research by Kaiser et al. (2023) examines the crystal structures of two tetrahydronaphthalenes obtained during synthesis efforts, providing valuable information for understanding molecular configurations in chemical synthesis (Kaiser, Weil, Gärtner, & Enev, 2023).
Synthesis of Salen Ligands and Complexes : A study by Cívicos, Coimbra, and Costa (2017) explored the solvent-free synthesis of Salen ligands and complexes, demonstrating the compound's utility in oxidation reactions and catalysis (Cívicos, Coimbra, & Costa, 2017).
Safety and Hazards
properties
IUPAC Name |
methyl 2-methyl-1-oxo-3,4-dihydronaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(12(15)16-2)8-7-9-5-3-4-6-10(9)11(13)14/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKMQHVHFCYAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)
![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2726432.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2726436.png)
![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)





